3-Bromo-6-ethylquinolin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1209062-73-6 |
|---|---|
Molecular Formula |
C11H11BrN2 |
Molecular Weight |
251.127 |
IUPAC Name |
3-bromo-6-ethylquinolin-4-amine |
InChI |
InChI=1S/C11H11BrN2/c1-2-7-3-4-10-8(5-7)11(13)9(12)6-14-10/h3-6H,2H2,1H3,(H2,13,14) |
InChI Key |
NGMPDVVKDSZTPP-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)Br)N |
Synonyms |
4-Amino-3-bromo-6-ethylquinoline |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromo 6 Ethylquinolin 4 Amine
Retrosynthetic Analysis and Key Strategic Disconnections
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For 3-Bromo-6-ethylquinolin-4-amine, two primary strategic disconnections can be envisioned, targeting the formation of the quinoline (B57606) core.
Disconnection A: C2-C3 and N1-C2 Bonds
This approach involves disconnecting the bond between the second and third positions and the bond between the nitrogen and the second carbon of the quinoline ring. This leads to a substituted aniline (B41778) and a three-carbon component. Specifically, this would involve a reaction between a 4-ethylaniline (B1216643) derivative and a synthon that can provide the C2, C3, and C4 atoms with the required functionalities. The bromine at the 3-position and the amine at the 4-position would need to be incorporated either on the three-carbon fragment or introduced after the formation of the quinoline ring.
Disconnection B: C4-C4a and N1-C8a Bonds
Alternatively, a disconnection across the C4-C4a and N1-C8a bonds suggests a strategy starting from a substituted benzene (B151609) derivative that already contains the ethyl group. This approach would involve the cyclization of an appropriately substituted aniline precursor. The challenge in this strategy lies in the regioselective introduction of the bromine and amine groups onto the pre-formed quinoline ring or the careful design of the precursors to ensure the desired substitution pattern.
These disconnections provide a conceptual framework for exploring various named reactions in quinoline synthesis.
Classical Name Reactions and Their Adaptations for Quinoline Synthesis
Several classical name reactions provide robust methods for the synthesis of the quinoline scaffold. iipseries.org Their adaptation for the synthesis of this compound requires careful consideration of the starting materials and reaction conditions to achieve the desired substitution pattern.
Skraup-Doebner-von Miller Type Reactions and Precursor Considerations
The Skraup synthesis and its variant, the Doebner-von Miller reaction, are fundamental methods for quinoline synthesis. iipseries.orgwikipedia.org The Skraup synthesis typically involves the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent. iipseries.org The Doebner-von Miller reaction is a more versatile modification that utilizes α,β-unsaturated carbonyl compounds reacting with anilines. wikipedia.orgnih.gov
To apply this to this compound, one would theoretically start with 4-ethylaniline. The challenge lies in the introduction of the bromine at the 3-position and the amine at the 4-position. A possible precursor for the α,β-unsaturated carbonyl component could be a brominated acrolein derivative. However, the direct introduction of the 4-amino group via this reaction is not straightforward. It is more likely that a precursor to the amino group, such as a nitro group, would be used, followed by a subsequent reduction step. The regioselectivity of the cyclization would also need to be carefully controlled to ensure the desired isomer is formed.
| Reaction | Key Reactants | Conditions | Applicability to Target |
| Skraup Synthesis | Aniline, Glycerol | H₂SO₄, Oxidizing Agent | Requires modified glycerol and post-synthesis functionalization. |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Acid Catalyst | Potentially allows for C3-bromine introduction via a brominated carbonyl compound. |
Friedländer Condensation and Its Variants for Quinoline Formation
The Friedländer synthesis is a widely used method that involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive methylene (B1212753) group. wikipedia.orgorganic-chemistry.org This reaction is known for its efficiency and versatility in producing polysubstituted quinolines. nih.gov
For the synthesis of this compound, a potential route would involve the reaction of 2-amino-5-ethylbenzaldehyde (B13127175) with a compound such as bromoacetonitrile (B46782). The bromoacetonitrile would provide the C3-bromo and C4-amino functionalities. The reaction is typically catalyzed by acids or bases. wikipedia.org A key consideration would be the reactivity of the starting materials and the potential for side reactions.
| Starting Material 1 | Starting Material 2 | Catalyst | Potential Product |
| 2-amino-5-ethylbenzaldehyde | Bromoacetonitrile | Acid or Base | This compound |
| 2-amino-5-ethylacetophenone | α-Bromo carbonyl compound | Acid or Base | Intermediate for further functionalization |
Pfitzinger Reaction and Analogous Cyclization Strategies
The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.org This method is particularly useful for synthesizing quinolines with a substituent at the 4-position. researchgate.net
To adapt this for this compound, one could envision starting with a substituted isatin, specifically 5-ethylisatin. The carbonyl component would need to be carefully chosen to introduce the bromine at the C3 position. For instance, a reaction with a bromo-ketone could potentially lead to the desired 3-bromoquinoline (B21735) scaffold. The carboxylic acid group at the 4-position, a hallmark of the Pfitzinger reaction, would then need to be converted to an amino group through a series of functional group transformations, such as a Curtius or Hofmann rearrangement.
| Isatin Derivative | Carbonyl Compound | Product Feature | Post-Reaction Modification |
| 5-ethylisatin | Bromo-ketone | 4-Carboxylic acid | Conversion of -COOH to -NH₂ |
Combes Quinoline Synthesis and Related Approaches
The Combes quinoline synthesis involves the acid-catalyzed cyclization of an enamine formed from the reaction of an aniline with a β-diketone. wikipedia.org This method is effective for the preparation of 2,4-disubstituted quinolines. iipseries.org
For the target molecule, 4-ethylaniline would be reacted with a β-diketone that is brominated at the appropriate position. The regioselectivity of the cyclization is a critical factor and can be influenced by the nature of the substituents on both the aniline and the β-diketone. wikipedia.org The direct introduction of the 4-amino group is not a feature of the standard Combes synthesis, suggesting that this method would likely yield a precursor that requires further amination.
| Aniline Derivative | β-Diketone | Key Intermediate | Considerations |
| 4-ethylaniline | Brominated β-diketone | Enamine | Regioselectivity of cyclization and need for subsequent amination. |
Knorr Quinoline Synthesis and Derivatives
The Knorr quinoline synthesis typically produces 2-hydroxyquinolines from the reaction of β-ketoanilides in the presence of a strong acid. synarchive.comwikipedia.org This reaction proceeds via the cyclization of an intermediate anilide. drugfuture.com
To synthesize this compound using this approach, one would need to start with a β-ketoanilide derived from 4-ethylaniline and a brominated β-ketoester. The resulting 2-hydroxyquinoline (B72897) would then require several transformations: conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution to introduce the amino group. This multi-step process presents challenges in terms of yield and selectivity.
| Reactant | Conditions | Initial Product | Subsequent Steps |
| β-Ketoanilide of 4-ethylaniline | Strong Acid (e.g., H₂SO₄) | 2-Hydroxy-3-bromo-6-ethylquinoline | Conversion of -OH to -NH₂ |
Conrad-Limpach Quinoline Synthesis
The Conrad-Limpach synthesis, a venerable and reliable method for the construction of 4-hydroxyquinolines, offers a potential pathway toward the synthesis of the this compound core. wikipedia.orgsynarchive.com This reaction involves the condensation of an aniline with a β-ketoester to form a 4-hydroxyquinoline (B1666331), which can then be further functionalized. wikipedia.orgjptcp.com
The synthesis would commence with the reaction of 4-ethylaniline with a suitable β-ketoester. The initial step is the formation of a Schiff base, which subsequently undergoes an electrocyclic ring closure at elevated temperatures, often around 250 °C, to yield the corresponding 4-hydroxyquinoline. wikipedia.org The choice of solvent is critical, with inert, high-boiling point solvents like mineral oil significantly improving yields compared to solvent-free conditions. wikipedia.org The reaction is typically catalyzed by a strong acid, such as hydrochloric acid or sulfuric acid, which facilitates the multiple keto-enol tautomerizations that occur throughout the mechanism. wikipedia.org
The product of the Conrad-Limpach synthesis is a 4-hydroxyquinoline, which exists in tautomeric equilibrium with the 4-quinolone form. wikipedia.org To arrive at the target this compound, the 6-ethyl-4-hydroxyquinoline (B1604984) intermediate would require subsequent bromination at the C3 position and amination at the C4 position.
| Reagents | Conditions | Product |
| 4-ethylaniline, β-ketoester | ~250 °C, inert solvent (e.g., mineral oil), acid catalyst (e.g., HCl, H2SO4) | 6-ethyl-4-hydroxyquinoline |
Direct and Regioselective Functionalization Approaches
Achieving the specific substitution pattern of this compound often requires a series of direct and regioselective functionalization steps on a pre-formed quinoline core.
Strategies for Site-Specific Bromination at C3 of the Quinoline Ring
The introduction of a bromine atom specifically at the C3 position of the quinoline ring is a key transformation. Direct electrophilic bromination of quinoline itself typically yields a mixture of 5- and 8-bromoquinolines, with the composition depending on the reaction conditions. Achieving C3 selectivity often requires alternative strategies.
One effective method involves the use of N-bromosuccinimide (NBS) as a brominating agent. The regioselectivity can be influenced by the presence of activating or deactivating groups on the quinoline ring. For quinolones, which are tautomers of hydroxyquinolines, regioselective halogenation at the C3 position can be achieved using potassium halide salts in the presence of hypervalent iodine reagents like phenyliodine bis(trifluoroacetate) (PIFA) or phenyliodine diacetate (PIDA). researchgate.net Another approach involves a radical-mediated process. For instance, the use of molecular iodine under metal-free conditions has been shown to regioselectively iodinate quinolines at the C3 position, suggesting that a similar radical bromination could be developed. nih.gov
Methods for Introducing the Ethyl Group at C6
The installation of an ethyl group at the C6 position of the quinoline nucleus can be accomplished through various established methods, most notably the Friedel-Crafts alkylation. scispace.com This electrophilic aromatic substitution reaction involves treating the quinoline ring with an ethylating agent, such as ethyl halide or diethyl sulfate, in the presence of a Lewis acid catalyst like aluminum chloride. The regioselectivity of this reaction can be influenced by the existing substituents on the quinoline ring.
Alternatively, the ethyl group can be introduced prior to the quinoline ring formation by starting with an appropriately substituted aniline, such as 4-ethylaniline, in classical quinoline syntheses like the Doebner-von Miller or Skraup reactions. rsc.orgnih.gov
Amination Pathways at C4: Nucleophilic Aromatic Substitution and Other Strategies
The introduction of the amine group at the C4 position is a crucial step in the synthesis of this compound. The most common and direct method is through nucleophilic aromatic substitution (SNAr) on a 4-haloquinoline precursor, typically a 4-chloroquinoline (B167314). frontiersin.orgnih.govwikipedia.org Aromatic rings, while generally nucleophilic, become susceptible to nucleophilic attack when substituted with electron-withdrawing groups. wikipedia.org
The SNAr reaction involves the attack of a nucleophile, in this case, an amine source like ammonia (B1221849) or an amine equivalent, on the carbon atom bearing the halogen. libretexts.org This reaction is often facilitated by heating the 4-chloroquinoline with the amine in a suitable solvent, such as ethanol (B145695) or dimethylformamide (DMF), sometimes under pressure. nih.gov The reactivity can be enhanced by using microwave irradiation, which can significantly reduce reaction times. nih.gov
For the synthesis of the target compound, a 3-bromo-6-ethyl-4-chloroquinoline intermediate would be required. This intermediate can be prepared from the corresponding 4-hydroxyquinoline via treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). ucsf.edu The subsequent amination would then yield this compound.
| Precursor | Reagents | Conditions | Product |
| 3-Bromo-6-ethyl-4-chloroquinoline | Ammonia or amine source | Heat, solvent (e.g., ethanol, DMF) | This compound |
Modern Catalytic Approaches in this compound Synthesis
Modern organic synthesis has increasingly relied on transition metal-catalyzed reactions to achieve high efficiency, selectivity, and atom economy. These approaches offer powerful alternatives to classical methods for the construction of complex heterocyclic systems like substituted quinolines.
Transition Metal-Catalyzed Cyclizations and Annulations (e.g., C-H Activation, Oxidative Annulation)
Transition metal-catalyzed C-H activation and oxidative annulation strategies have emerged as powerful tools for the synthesis of quinolines. scilit.commdpi.com These methods often proceed under milder conditions and can tolerate a wider range of functional groups compared to traditional syntheses.
Rhodium(III)-catalyzed oxidative annulation of pyridines with alkynes, for instance, provides a direct route to quinoline derivatives through a cascade of C-H activation events. acs.orgsnnu.edu.cn This approach involves the coupling of a substituted pyridine (B92270) with two molecules of an alkyne, facilitated by a rhodium catalyst and an oxidant like copper(II) acetate. acs.org While this specific example leads to quinolines from pyridines, the underlying principles of C-H activation and annulation are broadly applicable.
Palladium-catalyzed reactions have also been extensively explored for quinoline synthesis. For example, the oxidative cyclization of aryl allyl alcohols and anilines, catalyzed by palladium, can produce quinoline derivatives under redox-neutral conditions without the need for additional acids or bases. mdpi.com The development of methods for the regioselective functionalization of the quinoline ring through transition metal catalysis is an active area of research, with the potential to streamline the synthesis of complex derivatives like this compound. nih.govacs.org These C-H functionalization reactions offer the possibility of directly introducing substituents at specific positions, thereby reducing the number of synthetic steps required. mdpi.com
| Catalytic System | Reactants | Reaction Type |
| Rh(III) catalyst, Cu(OAc)₂ | Functionalized pyridines, alkynes | Oxidative Annulation, C-H Activation |
| Palladium catalyst | Aryl allyl alcohols, anilines | Oxidative Cyclization |
Organocatalysis and Biocatalysis in Quinoline Formation
The quest for greener and more efficient synthetic methods has led to the exploration of organocatalysis and biocatalysis for quinoline synthesis. These approaches offer mild reaction conditions and high selectivity, often avoiding the use of toxic heavy metals.
Organocatalysis: Organocatalysts, small organic molecules, can effectively catalyze the formation of the quinoline ring. For instance, proline and its derivatives have been used to promote reactions like the Friedländer annulation. While direct synthesis of this compound using organocatalysis is not explicitly reported, analogous syntheses of substituted quinolines suggest its feasibility. The general mechanism involves the activation of carbonyl compounds by the organocatalyst, facilitating the cyclization reaction.
Biocatalysis: Enzymes offer a highly specific and environmentally benign route to complex molecules. Monoamine oxidases (MAO-N) have been successfully employed in the biocatalytic synthesis of quinoline derivatives through the oxidative aromatization of 1,2,3,4-tetrahydroquinolines (THQs). researchgate.netnorthumbria.ac.ukacs.orgnih.gov This method demonstrates good yields and tolerates a range of substituents. For the synthesis of this compound, a potential biocatalytic route would involve the enzymatic oxidation of a corresponding substituted THQ precursor. The efficiency of this transformation can be influenced by the electronic nature and position of the substituents on the THQ backbone. nih.gov For example, electron-donating groups have been shown to favor the aromatization process. nih.gov
| Enzyme | Substrate Type | Product Type | Key Advantages |
| Monoamine Oxidase (MAO-N) | 1,2,3,4-Tetrahydroquinolines (THQs) | Quinolines | Mild reaction conditions, high selectivity, green |
| Horseradish Peroxidase (HRP) | N-cyclopropyl-N-alkylanilines | 2-Quinolones | Catalyzes annulation/aromatization reactions |
Multicomponent Reaction (MCR) Strategies for this compound and its Analogues
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly atom-economical and efficient. Several MCRs are suitable for the synthesis of the 4-aminoquinoline (B48711) scaffold.
A prominent example is the Doebner-von Miller reaction , which involves the reaction of an aniline with α,β-unsaturated carbonyl compounds. wikipedia.orgsynarchive.comyoutube.com This acid-catalyzed reaction can be adapted to produce a variety of quinoline derivatives. A variation, the Doebner hydrogen-transfer reaction, has been developed for anilines with electron-withdrawing groups, which typically give low yields in the conventional Doebner reaction. nih.gov
Another powerful MCR is the Povarov reaction , a [4+2] cycloaddition of an in-situ generated imine with an electron-rich alkene, which can be used to synthesize tetrahydroquinolines that can be subsequently oxidized to quinolines.
For the specific synthesis of this compound, a three-component reaction involving a suitably substituted aniline (e.g., 4-ethylaniline), a source for the C2-C3-C4 fragment (which could be a β-ketoester or a similar precursor that can be subsequently brominated and aminated), and a catalyst could be envisioned. Palladium-catalyzed multicomponent domino reactions have been reported for the synthesis of 2-aryl-4-dialkylaminoquinolines. nih.govfrontiersin.org
| Reaction Name | Reactants | Product Type | Catalyst/Conditions |
| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated carbonyl compound | Quinolines | Lewis or Brønsted acids (e.g., SnCl₄, p-TsOH) wikipedia.orgsynarchive.com |
| Povarov Reaction | Aniline, Aldehyde, Alkene | Tetrahydroquinolines | Lewis or Brønsted acids |
| Palladium-catalyzed MCR | Ethynylarylamine, Aryl iodide, Carbon monoxide, Amine | 2-Aryl-4-dialkylaminoquinolines | PdCl₂(PPh₃)₂, THF, 70°C nih.govfrontiersin.org |
| Copper-catalyzed Annulation | Benzonitrile, Aryl-mesyliodinium salt, Ynamide | 2,3-Disubstituted 4-aminoquinolines | CuTC, ethyl acetate, 75°C nih.govfrontiersin.org |
Green Chemistry Principles and Sustainable Synthesis of this compound
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact.
Conducting reactions under solvent-free conditions or in environmentally benign solvents like water or ionic liquids can significantly reduce waste and hazard. rsc.org The Friedländer annulation, a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing a reactive methylene group, can be performed under solvent-free conditions, often with the aid of a catalyst. rsc.org Ball milling is another solvent-free technique that has emerged as a promising alternative to traditional solution-based chemistry. rsc.org For the synthesis of quinoline derivatives, on-water synthesis using benzylamine (B48309) as a nucleophilic catalyst has been reported to give excellent yields. korea.ac.kr
Microwave and ultrasound irradiation are energy-efficient techniques that can dramatically reduce reaction times and improve yields. rsc.orgnih.govnih.govmdpi.comrsc.org Microwave-assisted synthesis has been successfully applied to the Friedländer synthesis of quinolines and various multicomponent reactions to produce quinoline derivatives. mdpi.comnih.govjmpas.comnih.gov The advantages include shorter reaction times, higher product yields, and often cleaner reactions with easier purification. nih.gov Ultrasound-assisted synthesis of quinoline-imidazole hybrids and other quinoline derivatives has also been shown to be a green and efficient method, offering benefits in terms of reaction time, energy consumption, and yields. rsc.orgnih.govrsc.org
| Green Technique | Reaction Type | Key Advantages |
| Solvent-Free Synthesis | Friedländer Annulation, MCRs | Reduced waste, lower environmental impact, often simplified work-up rsc.org |
| Microwave-Assisted Synthesis | Friedländer Annulation, MCRs | Rapid reaction times, increased yields, energy efficiency mdpi.comnih.govnih.gov |
| Ultrasound-Assisted Synthesis | N-alkylation, Cycloaddition reactions | Shorter reaction times, improved yields, energy saving rsc.orgnih.govrsc.org |
The use of recyclable catalysts is a key principle of green chemistry, as it reduces waste and the cost of synthesis. Heterogeneous catalysts, such as metal oxides or metals supported on solid matrices, can be easily separated from the reaction mixture and reused. For the Friedländer synthesis, recyclable catalysts like palladium on a polymer support have been developed. researchgate.netknu.ac.kr Catalyst-free methodologies, often under solvent-free or microwave conditions, represent an even greener approach.
Optimization of Reaction Parameters and Yield for this compound Production
Optimizing reaction parameters is crucial for maximizing the yield and purity of the target compound while minimizing costs and environmental impact. For the synthesis of quinoline derivatives, key parameters to consider include the choice of catalyst, solvent, temperature, and reaction time.
High-throughput screening methods using microdroplet reactions combined with mass spectrometry can be employed to rapidly screen various reaction conditions to find the optimal parameters for yield and reaction speed. nih.gov For instance, in the synthesis of quinoxaline (B1680401) derivatives, a related heterocyclic system, this approach allowed for the rapid optimization of factors like catalyst, solvent, and temperature. nih.gov
A systematic study of different Lewis and Brønsted acid catalysts in the Povarov reaction for quinoline synthesis revealed that the choice of catalyst significantly impacts the reaction outcome. researchgate.net Similarly, in the Friedländer annulation, a screen of various metal salt Lewis acid catalysts identified In(OTf)₃ as highly effective for selective product formation. rsc.org
For the specific synthesis of this compound, a design of experiments (DoE) approach could be used to systematically investigate the effects of starting material concentrations, catalyst loading, temperature, and reaction time on the final yield and purity.
| Parameter | Effect on Reaction | Optimization Strategy |
| Catalyst | Influences reaction rate, selectivity, and yield. | Screen a variety of Lewis and Brønsted acids, or organocatalysts. rsc.orgresearchgate.net |
| Solvent | Affects solubility of reactants, reaction rate, and can influence selectivity. | Test a range of solvents from non-polar to polar, including green solvents. |
| Temperature | Higher temperatures generally increase reaction rates but can lead to side products. | Optimize for the lowest possible temperature that provides a reasonable reaction rate. |
| Reaction Time | Insufficient time leads to low conversion, while excessive time can cause degradation. | Monitor the reaction progress by techniques like TLC or LC-MS to determine the optimal time. |
Chemical Reactivity and Transformations of 3 Bromo 6 Ethylquinolin 4 Amine
Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring of 3-Bromo-6-ethylquinolin-4-amine
Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for modifying aromatic systems. masterorganicchemistry.com In these reactions, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com The reaction proceeds via a two-step mechanism involving the formation of a carbocation intermediate, known as a sigma complex, followed by deprotonation to restore aromaticity. masterorganicchemistry.commsu.edu
The position of electrophilic attack on the this compound ring system is governed by the electronic and steric effects of the substituents already present: the 4-amino group, the 6-ethyl group, and the 3-bromo group.
4-Amino Group: The amino group at the C4 position is a powerful activating group and a potent ortho-, para-director due to its strong +M (mesomeric) effect, where its lone pair of electrons can be delocalized into the ring system. This significantly increases the nucleophilicity of the ring, particularly at the positions ortho and para to it.
6-Ethyl Group: The ethyl group at the C6 position is a weak activating group through inductive effects (+I) and hyperconjugation. It also directs incoming electrophiles to the ortho and para positions (C5 and C7).
3-Bromo Group: The bromine atom at the C3 position is a deactivating group due to its -I (inductive) effect, which withdraws electron density from the ring. However, due to its +M effect (lone pair delocalization), it is an ortho-, para-director.
| Substituent | Position | Electronic Effect | Directing Influence | Predicted Major Substitution Sites |
|---|---|---|---|---|
| 4-Amino (-NH2) | Pyridine (B92270) Ring | Strongly Activating (+M > -I) | Ortho, Para | Activates C5 on the adjacent ring |
| 6-Ethyl (-CH2CH3) | Benzene (B151609) Ring | Weakly Activating (+I, Hyperconjugation) | Ortho, Para | C5, C7 |
| 3-Bromo (-Br) | Pyridine Ring | Deactivating (-I > +M) | Ortho, Para | N/A (Heterocyclic ring is deactivated) |
Nucleophilic Aromatic Substitution (NAS) at C3 (Bromine) and C4 (Amine) Positions
Nucleophilic Aromatic Substitution (SNA) involves the displacement of a leaving group on an aromatic ring by a nucleophile. masterorganicchemistry.com This reaction is facilitated by the presence of electron-withdrawing groups that can stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comdalalinstitute.com The electron-deficient nature of the quinoline's pyridine ring makes it susceptible to NAS, particularly at positions bearing a good leaving group like bromine.
The bromine atom at the C3 position is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.govfishersci.ca These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. fishersci.ca
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is widely used to form aryl-aryl bonds. wikipedia.org The reaction of this compound with various boronic acids would yield 3-aryl-6-ethylquinolin-4-amines. The base is crucial for activating the organoboron reagent to facilitate transmetalation. organic-chemistry.orgmdpi.com
Stille Coupling: The Stille reaction involves the coupling of the aryl bromide with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org This method is highly versatile due to the stability and functional group tolerance of organostannanes, though their toxicity is a drawback. wikipedia.orgnrochemistry.comlibretexts.org This reaction would produce 3-substituted quinolines by forming a new C-C bond at the C3 position.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the C3 position and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org It is a reliable method for synthesizing arylalkynes. jk-sci.com The reaction of this compound with a terminal alkyne would yield a 3-alkynyl-6-ethylquinolin-4-amine.
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orgbeilstein-journals.orgyoutube.com This transformation would introduce a vinyl group at the C3 position of the quinoline ring.
| Reaction | Coupling Partner | Typical Catalyst System | Typical Base | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh3)4, Pd(dppf)Cl2 | Na2CO3, K2CO3, Cs2CO3 | 3-Aryl/Vinyl-quinoline |
| Stille | Organostannane (R-SnBu3) | Pd(PPh3)4, Pd2(dba)3 | Not always required; additives like CuI or LiCl may be used | 3-Substituted-quinoline |
| Sonogashira | Terminal Alkyne | Pd(PPh3)2Cl2 / CuI | Amine base (e.g., Et3N, piperidine) | 3-Alkynyl-quinoline |
| Heck | Alkene | Pd(OAc)2 / Phosphine (B1218219) ligand | Et3N, K2CO3 | 3-Vinyl-quinoline |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction would allow for the introduction of a new amino substituent at the C3 position by reacting this compound with a primary or secondary amine. The reaction typically requires a palladium catalyst, a bulky electron-rich phosphine ligand, and a strong base. nih.gov A potential challenge in this specific substrate is the presence of the C4-amino group, which could potentially coordinate with the palladium catalyst and hinder the reaction, a phenomenon observed in similar substrates like 3-halo-2-aminopyridines. nih.gov Careful selection of ligands and reaction conditions is therefore critical for success. rsc.org
| Catalyst Component | Examples | Function |
|---|---|---|
| Palladium Precatalyst | Pd(OAc)2, Pd2(dba)3, Buchwald Precatalysts (e.g., XPhos-Pd-G3) | Source of the active Pd(0) catalytic species. |
| Ligand | Bulky Biarylphosphines (e.g., XPhos, RuPhos, BrettPhos) | Stabilizes the Pd center and promotes reductive elimination. |
| Base | NaOtBu, KOtBu, K3PO4, Cs2CO3 | Deprotonates the amine nucleophile to form the active amide. |
While palladium-catalyzed reactions are highly efficient, the C3-bromo substituent can also be displaced by strong nucleophiles via a classical SNAr mechanism, particularly under forcing conditions such as high temperatures or pressures. The inherent electron-deficient character of the pyridine ring facilitates this process. Strong nucleophiles such as alkoxides, thiolates, or cyanide could potentially replace the bromine atom to introduce new functional groups at the C3 position. The reactivity in such reactions is often enhanced by the presence of strong electron-withdrawing groups on the ring; while the current substrate lacks a nitro group, the cumulative electron-withdrawing effect of the quinoline nitrogen is significant. researchgate.net
Reactions Involving the Amine Functionality at C4
The primary amine at the C4 position is a key site for chemical modification. As a nucleophile, it can readily participate in a variety of common organic reactions.
N-Acylation: The amine can react with acylating agents like acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This is a common strategy to modify the electronic and steric properties of the molecule.
N-Alkylation: Reaction with alkyl halides can lead to the formation of secondary or tertiary amines at the C4 position. This is a foundational reaction in the synthesis of many biologically active 4-aminoquinoline (B48711) derivatives. ucsf.edu
Formation of Schiff Bases (Imines): The primary amine can undergo condensation with aldehydes or ketones to form imines. This reaction is typically reversible and can be used for further functionalization or as a protecting group strategy.
Diazotization: The primary aromatic amine can react with nitrous acid (generated in situ from NaNO₂) to form a diazonium salt. While diazonium salts of pyridine rings can be unstable, they are versatile intermediates that can be converted into a wide range of other functional groups (e.g., -OH, -CN, -halogens) via Sandmeyer-type reactions.
These transformations of the C4-amino group are crucial for structure-activity relationship (SAR) studies, as modifications at this site can significantly impact a compound's biological profile and physicochemical properties. acs.orgresearchgate.net
N-Alkylation, Acylation, and Sulfonylation Reactions
The primary amino group at the C4 position is a key site for nucleophilic reactions, readily undergoing alkylation, acylation, and sulfonylation. These reactions are fundamental for modifying the compound's properties and for building more complex molecular architectures.
N-Alkylation: The nitrogen atom of the 4-amino group can be alkylated using various alkylating agents, such as alkyl halides or sulfates. These reactions typically proceed via nucleophilic substitution. For instance, reaction with an alkyl iodide in the presence of a base would yield the corresponding N-alkyl or N,N-dialkyl derivatives. Reductive alkylation, involving the reaction with an aldehyde followed by a reducing agent, is another effective method for introducing alkyl groups. nih.gov The synthesis of many 4-aminoquinoline derivatives for medicinal chemistry applications often involves the modification of this amino group. nih.govfrontiersin.org
N-Acylation: Acylation of the 4-amino group to form amides is achieved using acylating agents like acyl chlorides or acid anhydrides, often in the presence of a base such as pyridine or triethylamine (B128534) to neutralize the acid byproduct. This transformation is generally high-yielding and is a common strategy in organic synthesis.
N-Sulfonylation: Reacting this compound with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides. This reaction is analogous to acylation and provides a stable linkage with diverse functionalities depending on the R-group of the sulfonyl chloride.
Table 1: Representative N-Functionalization Reactions
| Reaction Type | Reagent | Typical Conditions | Expected Product Structure |
|---|---|---|---|
| N-Alkylation | Methyl Iodide (CH₃I) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-methyl-3-bromo-6-ethylquinolin-4-amine |
| N-Acylation | Acetyl Chloride (CH₃COCl) | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) | N-(3-bromo-6-ethylquinolin-4-yl)acetamide |
Formation of Imines, Amides, and Other Nitrogen-Containing Derivatives
Beyond simple acylation, the 4-amino group is a versatile handle for synthesizing a variety of other nitrogen-containing derivatives.
Imine Formation: The primary amino group can condense with aldehydes or ketones under acidic or basic conditions to form imines, also known as Schiff bases. The reaction is reversible and often requires the removal of water to drive the equilibrium towards the product. youtube.commasterorganicchemistry.com These imine derivatives can serve as intermediates for further synthetic transformations.
Amide Formation: As discussed previously, amide synthesis is a robust transformation for this compound. A wide variety of amides can be prepared, and this reaction is a cornerstone in the synthesis of biologically active molecules, including many antimalarial drugs derived from the 4-aminoquinoline scaffold. acs.org
Other Derivatives: The nucleophilic nature of the 4-amino group allows for reactions with other electrophiles. For example, reaction with isocyanates would yield urea (B33335) derivatives, while reaction with isothiocyanates would produce thiourea (B124793) derivatives. These reactions expand the range of accessible structures from the parent amine.
Transformations of the Ethyl Group at C6
The ethyl group at the C6 position, while generally less reactive than the amino group, can undergo functionalization, particularly at the benzylic position (the CH₂ group adjacent to the quinoline ring).
Oxidation: The ethyl group can be oxidized to an acetyl group using suitable oxidizing agents. Under more vigorous conditions, oxidation to a carboxylic acid group may be possible. This functionalization introduces a carbonyl group, which can then be used for a wide range of further transformations.
Halogenation: The benzylic protons of the ethyl group are susceptible to free-radical halogenation. Reagents such as N-bromosuccinimide (NBS), in the presence of a radical initiator, can be used to introduce a bromine atom at the benzylic position. acs.org This creates a 1-(6-(1-bromoethyl)quinolin-3-yl)amine derivative, which is a versatile intermediate for nucleophilic substitution reactions.
Table 2: Potential Side-Chain Functionalization Reactions
| Reaction Type | Reagent | Typical Conditions | Expected Product Structure |
|---|---|---|---|
| Benzylic Halogenation | N-Bromosuccinimide (NBS) | Radical Initiator (e.g., AIBN), CCl₄, heat | 4-amino-3-bromo-6-(1-bromoethyl)quinoline |
Ring Modification and Annulation Reactions of the Quinoline Core
The quinoline core of this compound can be modified through various reactions, with the bromine atom at C3 being a particularly useful handle for cross-coupling reactions.
Cross-Coupling Reactions: The C3-bromo substituent is well-suited for transition-metal-catalyzed cross-coupling reactions. For example, Suzuki coupling with boronic acids, Heck coupling with alkenes, or Sonogashira coupling with terminal alkynes could be employed to introduce new carbon-carbon bonds at this position. nih.govfrontiersin.org These reactions are powerful tools for elaborating the quinoline scaffold.
Annulation Reactions: Annulation involves the construction of a new ring fused to the existing quinoline system. This could potentially be achieved by first functionalizing the C4-amino group or the C6-ethyl group and then inducing an intramolecular cyclization. Various strategies for the annulation of quinoline rings have been developed, often involving cyclization onto the existing aromatic system. mdpi.comresearchgate.net
Oxidation and Reduction Chemistry of this compound
The quinoline ring system can undergo both oxidation and reduction, although the specific outcome depends on the reagents and conditions used.
Oxidation: The quinoline nucleus is relatively electron-deficient and generally resistant to oxidation. However, the 4-amino group makes the molecule susceptible to oxidation. In some biological systems, 4-aminoquinolines can be metabolized to reactive quinone-imine intermediates, a process that has been linked to toxicity in certain antimalarial drugs. plos.orgnih.gov Strong oxidizing agents might lead to the degradation of the ring system.
Reduction: The pyridine ring of the quinoline system is more susceptible to reduction than the benzene ring. Catalytic hydrogenation (e.g., using H₂ with a palladium, platinum, or nickel catalyst) can reduce the pyridine ring to yield a 1,2,3,4-tetrahydroquinoline (B108954) derivative. rsc.org This transformation would convert the planar aromatic system into a more flexible, three-dimensional structure. Additionally, the bromine atom at C3 can be removed via reductive dehalogenation, for example, by catalytic hydrogenation under certain conditions or using other reducing agents.
Advanced Spectroscopic and Structural Elucidation Methodologies for 3 Bromo 6 Ethylquinolin 4 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H (Proton) and ¹³C NMR spectra offer a complete map of the hydrogen and carbon atoms in a molecule. The chemical shift (δ), measured in parts per million (ppm), for each nucleus is highly sensitive to its local electronic environment. ucl.ac.uksigmaaldrich.com For 3-Bromo-6-ethylquinolin-4-amine, the expected chemical shifts are predicted based on the known effects of substituents on the quinoline (B57606) ring system. oregonstate.edulibretexts.org
¹H NMR Spectroscopy: The proton spectrum provides information on the number of distinct proton environments and their neighboring protons through spin-spin coupling. libretexts.org The ethyl group at the C6 position is expected to produce a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to coupling with each other. The amine (NH₂) protons typically appear as a broad singlet. The aromatic protons on the quinoline core will appear in the downfield region (typically 7.0-9.0 ppm), with their specific shifts and coupling patterns determined by their position relative to the bromine, ethyl, and amine substituents. docbrown.info
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / Notes |
| H2 | ~8.5 | - | s |
| H5 | ~7.8 | - | d |
| H7 | ~7.6 | - | dd |
| H8 | ~8.2 | - | d |
| NH₂ | ~5.5-6.5 | - | br s |
| -CH₂CH₃ | ~2.8 | ~29 | q |
| -CH₂CH₃ | ~1.3 | ~15 | t |
| C2 | - | ~150 | Quaternary |
| C3 | - | ~110 | Quaternary (C-Br) |
| C4 | - | ~152 | Quaternary (C-NH₂) |
| C4a | - | ~125 | Quaternary |
| C5 | - | ~128 | CH |
| C6 | - | ~138 | Quaternary (C-Et) |
| C7 | - | ~130 | CH |
| C8 | - | ~122 | CH |
| C8a | - | ~148 | Quaternary |
Note: Predicted values are estimates based on typical chemical shifts for substituted quinolines and may vary depending on solvent and experimental conditions.
While 1D NMR provides a foundational view, 2D NMR experiments are essential for assembling the complete molecular puzzle by revealing through-bond and through-space correlations. scispace.come-bookshelf.de
COSY (Correlation Spectroscopy): This H-H correlation experiment identifies protons that are coupled to each other, typically separated by two or three bonds. youtube.com For this compound, COSY would show a cross-peak between the methyl and methylene protons of the ethyl group. It would also map the connectivity of the protons on the benzene (B151609) ring portion of the quinoline system (H5, H7, H8), confirming their relative positions. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached (one-bond C-H correlation). youtube.comresearchgate.net It allows for the unambiguous assignment of each carbon signal that has attached protons. For instance, the proton signal at ~2.8 ppm would correlate with the carbon signal at ~29 ppm, assigning them to the methylene group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically two or three bonds). youtube.com This is crucial for connecting molecular fragments and identifying quaternary carbons. e-bookshelf.de For example, the H2 proton would show a correlation to C4 and C8a, while the methylene protons of the ethyl group would correlate to C5 and C7, definitively placing the ethyl group at the C6 position.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected by bonds. While less critical for a rigid aromatic system, NOESY can confirm spatial proximities, such as the relationship between the H5 proton and the ethyl group. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass, allowing for the determination of its elemental formula. acs.orghzdr.de For this compound (C₁₁H₁₁BrN₂), the expected exact mass can be calculated. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, present in a nearly 1:1 ratio, leading to two prominent peaks in the mass spectrum (M and M+2) that are separated by two mass units. miamioh.edu
Fragmentation Analysis: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used to generate fragment ions. The fragmentation pattern provides structural information. libretexts.orgaip.org For this compound, characteristic fragmentation pathways would include:
α-cleavage: Loss of a methyl radical (•CH₃) from the ethyl group to form a stable benzylic-type cation.
Loss of the entire ethyl group (•C₂H₅).
Cleavage patterns characteristic of the quinoline ring system. miamioh.edu
Interactive Data Table: Predicted HRMS Data for this compound
| Ion | Formula | Calculated m/z ([M+H]⁺) | Isotopic Peak | Relative Abundance |
| Molecular Ion | C₁₁H₁₂⁷⁹BrN₂⁺ | 251.0238 | [M+H]⁺ | ~100% |
| Isotope Peak | C₁₁H₁₂⁸¹BrN₂⁺ | 253.0218 | [M+2+H]⁺ | ~98% |
| Fragment | C₁₀H₉⁷⁹BrN₂⁺ | 236.0003 | Loss of •CH₃ | Variable |
| Fragment | C₉H₇⁷⁹BrN₂⁺ | 221.9847 | Loss of •C₂H₅ | Variable |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of IR radiation corresponds to the vibrations of specific functional groups. wpmucdn.com
Key expected vibrational frequencies for this compound include:
N-H Stretching: The primary amine (-NH₂) group will show two characteristic stretching bands in the region of 3300-3500 cm⁻¹. wpmucdn.com
C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹.
C=C and C=N Stretching: The quinoline ring system will exhibit several bands in the 1500-1650 cm⁻¹ region.
N-H Bending: The amine scissoring vibration typically occurs around 1600 cm⁻¹. wpmucdn.com
C-Br Stretching: The carbon-bromine bond will have a characteristic absorption in the fingerprint region, typically between 500-600 cm⁻¹.
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) | Medium |
| Primary Amine | N-H Bend (Scissoring) | 1590 - 1650 | Medium-Strong |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |
| Alkyl C-H | C-H Stretch | 2850 - 2960 | Medium |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Strong |
| Heteroaromatic Ring | C=N Stretch | ~1620 | Medium |
| Alkyl C-Br | C-Br Stretch | 500 - 600 | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. uzh.ch This technique is particularly useful for studying compounds with conjugated π-systems, such as the quinoline ring. libretexts.orglibretexts.org
The quinoline scaffold is a chromophore that exhibits characteristic π → π* transitions. msu.edu The presence of substituents like the amino group (an auxochrome) and the bromine atom can cause shifts in the absorption maxima (λ_max). An amino group typically causes a bathochromic (red) shift to longer wavelengths and a hyperchromic effect (increased absorbance). up.ac.za The spectrum of this compound is expected to show strong absorption bands in the UV region, reflecting the extended conjugation of the heterocyclic aromatic system.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
When a compound can be grown as a high-quality single crystal, X-ray diffraction provides the most definitive structural evidence. uol.deceitec.cz This technique determines the precise three-dimensional coordinates of every atom in the crystal lattice, yielding exact bond lengths, bond angles, and torsional angles. scielo.br
For this compound, a single-crystal structure would:
Unambiguously confirm the connectivity and the substitution pattern on the quinoline ring.
Provide precise measurements of the C-Br, C-N, C-C bond lengths and the angles within the rings. brynmawr.edu
Reveal the conformation of the ethyl group relative to the quinoline plane.
Detail intermolecular interactions in the solid state, such as hydrogen bonding involving the amine group, which can influence the compound's physical properties.
This technique stands as the ultimate arbiter of molecular structure, providing a detailed solid-state picture that complements the solution-state information gathered from NMR spectroscopy. ulisboa.pt
Elucidation of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
A thorough search of scientific databases, including the Cambridge Structural Database (CSD), did not yield a publicly available crystal structure for this compound. Therefore, a definitive analysis of its crystal packing and specific intermolecular interactions is not possible at this time.
Precise Determination of Bond Lengths, Bond Angles, and Dihedral Angles
Specific experimental data on the bond lengths, bond angles, and dihedral angles for this compound are not available in published literature. This information is derived from single-crystal X-ray diffraction analysis, which provides a precise three-dimensional map of electron density within the crystal, allowing for the accurate measurement of these geometric parameters.
Without experimental data, a hypothetical table of expected values would be purely theoretical. For reference, the table below indicates the type of data that would be obtained from such an analysis.
Table 1: Representative Crystallographic Data (Hypothetical) This table is for illustrative purposes only, as experimental data for this compound is not currently available.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Å or °) |
|---|---|---|---|---|---|
| Bond Length | C4 | N (amine) | Data not available | ||
| Bond Length | C3 | Br | Data not available | ||
| Bond Length | C6 | C (ethyl) | Data not available | ||
| Bond Angle | C3 | C4 | C4a | Data not available | |
| Bond Angle | N (amine) | C4 | C5 | Data not available | |
| Dihedral Angle | C2 | C3 | C4 | N (amine) | Data not available |
Elemental Analysis for Purity and Composition Verification
Elemental analysis is a crucial technique used to confirm the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. For this compound (C₁₁H₁₂BrN₃), the theoretical elemental composition can be calculated based on its atomic constituents. This calculated data is then compared against experimentally determined values to verify the purity and confirm the identity of the compound.
While this is a standard characterization method, specific experimental results from the elemental analysis of this compound have not been reported in the reviewed scientific literature.
Table 2: Theoretical vs. Experimental Elemental Analysis of this compound (C₁₁H₁₂BrN₃)
| Element | Theoretical Percentage (%) | Experimental Percentage (%) |
|---|---|---|
| Carbon (C) | 49.64 | Data not available |
| Hydrogen (H) | 4.54 | Data not available |
| Bromine (Br) | 29.98 | Data not available |
Computational and Theoretical Studies of 3 Bromo 6 Ethylquinolin 4 Amine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to investigate the structural and electronic properties of medium-to-large-sized molecules, making it an ideal choice for studying quinoline (B57606) derivatives.
The first step in a computational study is typically to determine the molecule's most stable three-dimensional structure, known as the ground-state geometry. This is achieved through a process called geometry optimization. Using a selected DFT functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)), the calculation iteratively adjusts the positions of the atoms to find the arrangement with the lowest possible energy.
For 3-Bromo-6-ethylquinolin-4-amine, this process would precisely define the bond lengths, bond angles, and dihedral (torsional) angles. A key aspect of the conformational analysis would be the orientation of the ethyl group at the C6 position. The rotation around the bond connecting the ethyl group to the quinoline ring would be explored to identify the most stable conformer, which is typically a staggered arrangement that minimizes steric hindrance. The quinoline ring system itself is largely planar, but the amine group at C4 may exhibit a slight pyramidalization.
Table 1: Predicted Structural Parameters for this compound (Illustrative) Note: The following data are representative values based on standard bond lengths and angles for similar chemical structures, as specific optimized geometry data for this exact compound is not available in published literature.
| Parameter | Type | Predicted Value |
| C-C (aromatic) | Bond Length | ~1.40 Å |
| C-N (in ring) | Bond Length | ~1.37 Å |
| C-Br | Bond Length | ~1.90 Å |
| C-NH₂ | Bond Length | ~1.38 Å |
| C-C-C (in ring) | Bond Angle | ~120° |
| H-N-H | Bond Angle | ~115° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. mdpi.com A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring and the lone pair of the amino group, reflecting its electron-donating character. The LUMO would likely be distributed across the aromatic system, representing the region ready to accept electron density. DFT calculations would quantify the energies of these orbitals and the energy gap, allowing for a comparison of its reactivity with other quinoline derivatives. Studies on related bromo-substituted heterocyclic compounds show energy gaps typically in the range of 3.8 to 5.0 eV. researchgate.netresearchgate.net
Table 2: Representative Frontier Orbital Energies from DFT Studies on Related Aromatic Amines Note: This table presents actual data for other compounds to illustrate the typical range of values obtained from DFT calculations.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |
| 3-Bromo-2-hydroxypyridine | -6.880 | -1.475 | 5.405 | mdpi.com |
| (E)-N-mesityl-1-(naphthalen-2-yl)methanimine | -5.731 | -1.859 | 3.872 | researchgate.net |
A Molecular Electrostatic Potential (MESP) map is a visual tool used to understand the charge distribution within a molecule. researchgate.net It projects the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions. Typically, red indicates areas of negative potential (electron-rich, attractive to electrophiles), while blue indicates areas of positive potential (electron-poor, attractive to nucleophiles). researchgate.netyoutube.com
In an MESP map of this compound, the most negative potential (red) would be expected around the nitrogen atom of the quinoline ring and the nitrogen of the C4-amino group, due to their lone pairs of electrons. These sites represent the most likely points for protonation or coordination to metal centers. Conversely, regions of high positive potential (blue) would be found on the hydrogen atoms of the amino group, making them potential hydrogen bond donors. The bromine atom would exhibit a region of slight negative to neutral potential, consistent with its electronegativity but also its ability to be a leaving group.
DFT calculations can accurately predict spectroscopic parameters, which is invaluable for structure verification.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable DFT-based approach for calculating the nuclear magnetic shielding tensors, which can be converted into ¹H and ¹³C NMR chemical shifts. nih.gov By calculating the chemical shifts for a given geometry, a theoretical spectrum can be generated and compared with experimental data to confirm the structure. researchgate.net For this compound, calculations would predict distinct signals for the aromatic protons, the -NH₂ protons, and the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethyl group. Similarly, each unique carbon atom in the molecule would have a predicted ¹³C chemical shift.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λmax) and oscillator strengths (a measure of transition probability). For an aromatic system like this quinoline derivative, the UV-Vis spectrum is expected to be dominated by π → π* transitions.
Ab Initio Methods for High-Level Electronic Structure Calculations
Ab initio (Latin for "from the beginning") methods are a class of computational calculations that rely solely on the principles of quantum mechanics and physical constants, without using experimental data for parameterization. researchgate.net Methods like Møller–Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory offer a higher level of accuracy than standard DFT for calculating electronic energies and properties.
However, these methods are significantly more computationally expensive. While they could be applied to this compound, their use would typically be for benchmarking DFT results or for investigating a specific electronic phenomenon where high accuracy is paramount. No specific high-level ab initio studies dedicated to this molecule are currently available in the public research domain.
Molecular Dynamics (MD) Simulations for Conformational Flexibility in Solution
While DFT calculations are excellent for static, gas-phase properties, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, particularly in a solution environment. mdpi.com An MD simulation would model the conformational dynamics of this compound by placing it in a simulation box filled with explicit solvent molecules (e.g., water or DMSO) and solving Newton's equations of motion for every atom in the system over thousands of timesteps. youtube.com
Such a simulation would provide critical insights into:
Conformational Flexibility: The simulation would show the real-time rotation of the ethyl group and any puckering or flexibility in the quinoline ring system.
Solvent Interactions: It would detail how solvent molecules arrange around the solute, highlighting specific hydrogen bonding interactions between the amino group and water, for example.
Currently, there are no published MD simulation studies specifically focused on this compound.
Prediction of Reactivity and Reaction Mechanisms through Computational Approaches
Computational approaches are instrumental in predicting the chemical reactivity and outlining potential reaction mechanisms for quinoline derivatives. Methods like Density Functional Theory (DFT) are frequently used to calculate electronic properties and energy landscapes of reactions. scirp.orgresearchgate.net These calculations help identify the most likely sites for electrophilic or nucleophilic attack, predict the stability of intermediates, and map the energetic course of a chemical transformation.
For substituted quinolines, computational models can determine how different functional groups, such as the bromine atom and the ethyl group on the this compound scaffold, influence the electron density distribution across the molecule. mdpi.com For instance, theoretical studies on bromoquinolines have shown that the bromine substituent can increase the reactivity of certain sites on the quinoline ring system. scirp.org The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter calculated to assess a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com
A cornerstone of computational reaction mechanism studies is the identification and characterization of transition states. A transition state represents the highest energy point along a reaction coordinate, a fleeting molecular arrangement that is midway between reactants and products. matlantis.com Locating this state is critical for understanding the kinetics and mechanism of a reaction. d-nb.info
Computational chemists use algorithms to search the potential energy surface of a reaction for these saddle points. The characterization of a transition state structure involves confirming it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction path. matlantis.com Once located, the geometry of the transition state reveals the specific bonds that are breaking and forming during the key step of the reaction.
Reaction pathway analysis connects the reactants, transition states, and products, providing a complete map of the chemical transformation. matlantis.com Methods such as the Nudged Elastic Band (NEB) are employed to find the minimum energy path between a known reactant and product. matlantis.com This analysis allows for the step-by-step visualization of the reaction, whether it is a concerted process or involves multiple steps with intermediates. d-nb.info For a molecule like this compound, this could be applied to study reactions such as nucleophilic aromatic substitution at the bromine-bearing carbon or reactions involving the amine group.
Table 1: Illustrative Data for a Hypothetical Transition State in a Reaction of this compound
This table presents hypothetical data that would be generated from a computational characterization of a transition state (TS) for a substitution reaction at the C3 position.
| Parameter | Value | Description |
| Computational Method | DFT/B3LYP/6-311+G(d,p) | The level of theory used for the calculation. |
| Imaginary Frequency | -350 cm⁻¹ | The single negative frequency confirming a true transition state. |
| Key Bond Distance (C3-Br) | 2.25 Å | The elongating carbon-bromine bond in the TS. |
| Key Bond Distance (C3-Nu) | 2.10 Å | The forming bond between carbon and the incoming nucleophile (Nu). |
| Activation Energy (Ea) | 25.5 kcal/mol | The energy barrier for the reaction, calculated from the energy profile. |
The energy profile, or reaction coordinate diagram, is a graph that plots the change in potential energy of a system as it transforms from reactants to products. matlantis.com These profiles are fundamental outputs of computational studies on reaction mechanisms. The key features of an energy profile are the relative energies of the reactants, products, transition states, and any intermediates.
By calculating the energy profiles for various potential transformations of this compound, chemists can predict which reactions are most likely to occur under specific conditions, guiding synthetic efforts toward desired products.
Table 2: Hypothetical Energy Profile Data for a Two-Step Reaction
This table provides example energy values for a hypothetical reaction pathway involving an intermediate. All energies are relative to the reactants.
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 (TS1) | +22.0 |
| Intermediate | +5.0 |
| Transition State 2 (TS2) | +15.0 |
| Products | -10.0 |
Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Parameters of Derivatives (excluding SAR related to biological effects)
Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to build mathematical models correlating the structural features of molecules with their physicochemical properties. Unlike Quantitative Structure-Activity Relationship (QSAR) studies, which focus on biological activity, QSPR models are developed to predict non-biological chemical parameters such as boiling point, solubility, chromatographic retention times, or spectroscopic characteristics. nih.gov
A QSPR study begins with the calculation of a large number of molecular descriptors for a set of related compounds, such as derivatives of this compound. These descriptors are numerical values that encode different aspects of the molecular structure, including:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Derived from the 3D structure of the molecule.
Quantum-chemical descriptors: Calculated using quantum mechanics, such as HOMO/LUMO energies, dipole moment, and atomic charges. mdpi.comresearchgate.net
Statistical methods, often incorporating machine learning, are then used to build a model that finds the best correlation between a subset of these descriptors and an experimentally measured chemical property. researchgate.net Once a statistically robust QSPR model is developed and validated, it can be used to predict the specific chemical property for new, unsynthesized derivatives of the parent compound. This predictive capability is valuable in chemical engineering and materials science for designing compounds with desired physical characteristics, streamlining the development process by prioritizing synthesis efforts on the most promising candidates. While specific QSPR studies focused solely on the chemical parameters of this compound are not prominent in the literature, the established methodologies are fully applicable to this class of compounds.
Table 3: Examples of Molecular Descriptors Used in QSPR and Corresponding Predictable Properties
| Descriptor Class | Example Descriptor | Predictable Chemical Property |
| Quantum-Chemical | HOMO-LUMO Energy Gap | UV-Visible Absorption Wavelength |
| Quantum-Chemical | Dipole Moment | Polarity, Solubility in Polar Solvents |
| Geometrical | Molecular Surface Area | Boiling Point, Viscosity |
| Topological | Wiener Index | Chromatographic Retention Index |
| Constitutional | Molecular Weight | Density, Molar Volume |
Advanced Applications of 3 Bromo 6 Ethylquinolin 4 Amine in Chemical Research Non Clinical Focus
3-Bromo-6-ethylquinolin-4-amine as a Versatile Synthetic Building Block
In organic synthesis, the strategic value of a molecule is often defined by its potential as a "building block"—a stable, yet reactive, precursor for constructing more complex molecular structures. Halogenated heterocyclic compounds are particularly prized in this role, serving as key intermediates in a wide array of synthetic protocols, including lithiation and palladium-catalyzed cross-coupling reactions sigmaaldrich.com. This compound is an exemplary building block, possessing distinct functional groups that can be selectively manipulated to achieve diverse synthetic outcomes.
Precursor for Complex Heterocyclic Architectures
The structure of this compound is primed for the synthesis of intricate, polycyclic heterocyclic systems. The bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The adjacent amino group can act as a nucleophile or be transformed into other functional groups, enabling subsequent cyclization reactions.
This dual functionality allows for the construction of fused ring systems, which are of significant interest in chemical research. For instance, related alkylheteroaromatic precursors have been successfully utilized to prepare complex structures like isoquinolines and pyrido[3,4-c]pyridines researchgate.net. Following similar synthetic logic, the 4-amino group of this compound could be acylated and then cyclized, or the 3-bromo position could be coupled with a suitably functionalized partner to initiate a cascade of reactions leading to novel heterocyclic cores. The synthesis of pyrrolo[3,4-c]quinolines from related quinoline (B57606) derivatives highlights the potential for such transformations researchgate.net. The ethyl group at the 6-position, while less reactive, influences the molecule's solubility and steric profile, which can be crucial for directing the regioselectivity of certain reactions and modulating the properties of the final products.
Role in Multi-Step Total Synthesis of Natural Products or Synthetic Targets
The utility of bromo-quinoline intermediates is well-documented in the multi-step total synthesis of complex molecules. A notable example is the use of 6-bromo-4-iodoquinoline (B1287929) as a critical intermediate in the synthesis of the potent kinase inhibitor, GSK2126458 researchgate.net. In such synthetic campaigns, each functional group on the building block is strategically employed in a specific sequence to build up the target molecule's complexity.
Analogously, this compound can serve as a pivotal intermediate in the synthesis of novel synthetic targets. A hypothetical synthetic route could involve:
A Suzuki or Stille coupling at the 3-position to introduce a complex carbon framework.
Modification or protection of the 4-amino group to prevent interference with subsequent steps.
Further functionalization of the quinoline ring or the newly introduced side chain.
Deprotection and final modification of the 4-amino group to yield the desired target molecule.
This step-wise approach, enabled by the distinct reactivity of the bromo and amino groups, allows chemists to systematically assemble complex structures that would be difficult to access through other means.
Development of Chemical Probes for Mechanistic Studies in Chemical Biology (In Vitro and In Silico)
Chemical probes are small molecules designed to interact with a specific biological target, such as a protein, to study its function in a biological system. The quinoline scaffold is a common feature in many such probes. This compound provides a robust starting point for developing sophisticated probes for non-clinical, mechanistic studies in chemical biology.
Ligand-Target Interaction Studies (e.g., Molecular Docking with Isolated Proteins, In Vitro Binding Assays)
Before a compound can be used as a chemical probe, its interaction with the intended target protein must be characterized. In silico molecular docking is a powerful computational tool used to predict the binding mode and affinity of a ligand within the active site of a protein. Studies on structurally related quinoline and quinazoline (B50416) derivatives have demonstrated their potential to bind to various protein targets, such as kinases and proteases nih.govnih.gov.
For this compound, molecular docking could be employed to predict its binding to a protein of interest, for example, a specific human kinase. The docking simulation would reveal key interactions, such as hydrogen bonds formed by the 4-amino group with backbone residues and potential halogen bonds involving the 3-bromo group. The ethyl group's role in occupying a hydrophobic pocket could also be assessed. These computational predictions guide the rational design of more potent and selective derivatives. For example, docking studies of a novel quinoline-based compound against the elastase enzyme revealed a strong binding affinity, with a docking score of -7.4 kcal/mol, and identified key hydrogen bond and hydrophobic interactions nih.govresearchgate.net.
| Parameter | Predicted Value (Illustrative) | Interacting Residues (Example) | Reference |
| Target Protein | Human Elastase | - | nih.govresearchgate.net |
| Docking Score | -7.4 kcal/mol | Gln34, Asn76, Tyr38, Leu73 | nih.gov |
| Binding Energy | -6.7 kcal/mol | - | nih.gov |
| Key Interactions | Hydrogen Bonding, Hydrophobic Interactions | Gln34 | nih.gov |
This table presents representative data from studies on structurally related quinoline derivatives to illustrate the type of information gained from molecular docking.
Elucidation of Enzyme Inhibition Mechanisms in Biochemical Assays
Following in silico analysis, the inhibitory activity of a potential probe is quantified using in vitro biochemical assays. These experiments use purified enzymes and substrates to measure the compound's effect on enzyme activity. For a derivative of this compound designed as an enzyme inhibitor, these assays would determine its potency (typically as an IC₅₀ or Kᵢ value) and its mechanism of inhibition (e.g., competitive, non-competitive, or allosteric).
Research on a quinoline-based iminothiazoline demonstrated potent inhibition of elastase, providing a template for how derivatives of this compound could be evaluated researchgate.net. By systematically measuring the reaction rate at various substrate and inhibitor concentrations, a detailed kinetic profile can be established, revealing how the compound interferes with the enzyme's catalytic cycle.
| Assay Type | Target | Key Finding | Measurement | Reference |
| Biochemical Inhibition Assay | Elastase | Potent inhibitory activity | Inhibition Value: 1.21 µM | researchgate.net |
| Cytotoxicity Assay | A549 (Lung Cancer Cell Line) | Significant cytotoxic effect | IC₅₀: 11.2 µM | nih.gov |
This table contains example data from research on related quinoline and quinazoline compounds to show typical findings from biochemical and cell-based assays.
Use in Cell-Based Assays for Specific Target Engagement (Non-Phenotypic Screening)
A critical step in developing a chemical probe is to confirm that it can enter a living cell and bind to its intended target in the complex cellular environment digitellinc.com. Cell-based target engagement assays provide this crucial information without relying on measuring a downstream phenotypic outcome (like cell death or proliferation).
Techniques such as the Cellular Thermal Shift Assay (CETSA) or related methods like InCELL Hunter measure the stabilization of a target protein upon ligand binding discoverx.com. If a derivative of this compound were being tested, cells would be treated with the compound, and then the thermal stability of the target protein would be measured. An increase in the protein's melting temperature upon treatment would confirm that the compound has entered the cell and engaged its target discoverx.comyoutube.com. This validation is essential to ensure that any observed biological effects are due to the on-target activity of the probe, thereby accelerating drug discovery and reducing late-stage failures discoverx.com.
Applications in Material Science Research
Precursors for Fluorescent Dyes and Luminescent Materials
The quinoline scaffold is a well-established fluorophore, and its derivatives are frequently explored as precursors for fluorescent dyes and luminescent materials. The inherent photophysical properties of the quinoline ring system, characterized by its aromaticity and electron delocalization, make it a suitable candidate for designing molecules that absorb and emit light. The introduction of various substituents onto the quinoline core can modulate these properties, allowing for the fine-tuning of absorption and emission wavelengths.
For instance, the presence of an amine group at the 4-position and an ethyl group at the 6-position, as in the hypothetical case of this compound, could influence the intramolecular charge transfer (ICT) characteristics of the molecule. The bromine atom at the 3-position could serve as a handle for further synthetic modifications, enabling the attachment of other chromophores or functional groups to create more complex dye structures with tailored photophysical characteristics. While no specific studies on this compound as a fluorescent dye precursor were identified, the general principles of dye design suggest its potential in this area.
Components in Optoelectronic or Advanced Polymeric Systems
Quinoline derivatives have been investigated for their use in optoelectronic devices and advanced polymeric systems due to their electronic properties and thermal stability. These compounds can be incorporated into the backbone or as pendant groups in polymers to impart specific functionalities, such as fluorescence, charge transport capabilities, or light-harvesting properties.
The structure of this compound suggests it could potentially be polymerized or incorporated into polymeric matrices. The amine and bromo functionalities offer sites for polymerization reactions. For example, the amine group could react with acyl chlorides or epoxides, while the bromo group could participate in cross-coupling reactions like Suzuki or Heck couplings to form carbon-carbon bonds and extend the polymer chain. The resulting polymers could exhibit interesting optical and electronic properties derived from the quinoline moiety, making them potentially suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as sensors. However, it is important to reiterate that no specific research has been published to date on the use of this compound in these applications.
Development as Analytical Reagents or Reference Standards
The development of new analytical reagents and reference standards is crucial for the advancement of chemical analysis. Quinoline derivatives, with their distinct chemical properties, can serve as valuable tools in this regard.
Given its defined chemical structure, this compound could potentially be synthesized in high purity and serve as a reference standard in analytical methods such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS). Its unique molecular weight and fragmentation pattern would allow for its unambiguous identification and quantification in complex matrices.
Furthermore, the amine group in this compound could be utilized for derivatization reactions to enhance the detectability of other analytes. For example, it could react with fluorescent labeling agents to create a highly sensitive probe for various analytical applications. The bromo-substituent also provides a site for the introduction of other functional groups that could act as chelating agents for metal ions, suggesting a potential application as a colorimetric or fluorometric sensor. As with the previously mentioned applications, these are hypothetical roles based on the compound's structure, as no specific studies have been found detailing its use as an analytical reagent or standard.
Challenges and Future Research Directions for 3 Bromo 6 Ethylquinolin 4 Amine
Development of Highly Efficient and Scalable Synthetic Routes
Future research must focus on developing robust, efficient, and scalable synthetic pathways. Key areas of investigation include:
Continuous Flow Chemistry: Migrating from batch processing to continuous flow reactors can offer superior control over reaction parameters (temperature, pressure, and mixing), leading to improved yields, higher purity, and enhanced safety. This is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents.
Green Chemistry Approaches: The development of synthetic routes that utilize greener solvents, reduce the number of synthetic steps (e.g., through one-pot reactions), and employ heterogeneous catalysts that can be easily recovered and recycled is crucial for sustainable chemical production.
| Parameter | Traditional Batch Synthesis | Modern Flow Synthesis |
| Scalability | Often challenging due to heat/mass transfer issues. | Readily scalable by extending reaction time or using parallel reactors. |
| Safety | Higher risk with large volumes of hazardous materials. | Improved safety with smaller reaction volumes at any given time. |
| Reaction Control | Less precise control over temperature and mixing. | Precise control over reaction parameters, leading to better selectivity. |
| Efficiency | Can be time-consuming with multiple work-up steps. | Often faster with integrated work-up and purification steps. |
Exploration of Unconventional Reactivity Patterns and Novel Transformations
The functional groups of 3-Bromo-6-ethylquinolin-4-amine—the quinoline (B57606) core, the C3-bromine, and the C4-amine—provide a rich playground for chemical modification. While standard transformations like Suzuki or Buchwald-Hartwig cross-coupling at the bromine site are well-established, future research should venture into less conventional reactivity to unlock novel chemical space.
Directions for future exploration include:
C-H Activation: Direct functionalization of the quinoline core's C-H bonds offers a more atom-economical approach to creating new derivatives, avoiding the need for pre-functionalized starting materials.
Photoredox Catalysis: Utilizing visible light to drive novel transformations can enable reactions that are difficult to achieve with traditional thermal methods, such as radical-based functionalizations of the ethyl group or novel couplings at the bromine site.
Ring-Distortion Chemistry: Investigating reactions that modify the quinoline ring itself, such as ring-opening and rearrangement reactions, could lead to entirely new heterocyclic scaffolds with unique properties.
Multi-component Reactions: Designing one-pot, multi-component reactions that involve the amine and other positions on the ring can rapidly generate molecular complexity and build libraries of diverse derivatives for screening. mdpi.com
| Functional Group | Conventional Reaction | Potential Novel Transformation |
| 3-Bromo | Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) | Nickel-catalyzed reductive coupling, photoredox-mediated arylation |
| 4-Amine | Acylation, alkylation | Diazotization followed by Sandmeyer-type reactions, directed C-H activation |
| 6-Ethyl | Benzylic oxidation | Selective C-H functionalization via radical chemistry |
| Quinoline Ring | Electrophilic aromatic substitution | Dearomatization-rearomatization sequences |
Advancements in In Situ Characterization Techniques for Reaction Monitoring
The synthesis of complex molecules like this compound often involves multiple steps where reaction intermediates may be unstable or difficult to isolate. A lack of understanding of the reaction mechanism, kinetics, and impurity profiles can hinder optimization efforts. Post-reaction analysis using techniques like chromatography and NMR provides limited insight into the dynamic processes occurring during the reaction.
The implementation of Process Analytical Technology (PAT) through in-situ characterization techniques is a critical future direction. These methods allow for real-time monitoring of chemical transformations, providing a wealth of data to guide process optimization. rsc.org
In Situ FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques can monitor the concentration of reactants, products, and key intermediates in real-time by tracking their characteristic vibrational bands, enabling precise determination of reaction endpoints and kinetics.
In Situ NMR Spectroscopy: While more complex to implement, in-situ NMR provides detailed structural information about all species in the reaction mixture, making it invaluable for mechanistic investigations and identifying transient intermediates. mdpi.com
X-ray Diffraction (XRD): For reactions involving solid catalysts or crystalline products, in-situ XRD can monitor changes in the solid phase, providing insights into catalyst deactivation or product polymorphism. researchgate.net
By integrating these techniques, researchers can gain a deeper understanding of the reaction landscape, leading to more rational process development, improved yields, and higher product purity.
Predictive Modeling for Rational Design of Novel Derivatives
The traditional approach of synthesizing and screening large numbers of compounds to discover new leads is both time-consuming and resource-intensive. Computational chemistry and predictive modeling offer a powerful alternative for the rational design of novel derivatives of this compound with desired properties. researchgate.net
Future research should leverage a variety of modeling techniques:
Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate the structural features of molecules with their biological activity, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can predict the activity of unsynthesized derivatives. nih.gov This allows researchers to prioritize the synthesis of compounds with the highest predicted potency.
Molecular Docking: For biological applications, molecular docking simulations can predict how different derivatives of this compound bind to a specific protein target. nih.gov This provides insights into the key molecular interactions responsible for activity and guides the design of more potent and selective inhibitors.
Density Functional Theory (DFT): DFT calculations can be used to predict the reactivity of different sites on the molecule, helping to anticipate the outcomes of chemical reactions and design novel synthetic transformations. It can also be used to predict spectroscopic properties, aiding in the characterization of new compounds. nih.gov
Pharmacokinetic Modeling (ADMET): In-silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. This allows for the early deselection of candidates that are likely to fail in later stages of development due to poor pharmacokinetic profiles.
Expanding the Scope of Research Applications in Emerging Fields (within academic research boundaries)
While quinoline derivatives are well-known for their applications in medicine, the unique electronic and structural features of this compound could be exploited in other emerging areas of academic research. mdpi.comnih.gov The focus should be on fundamental research exploring its potential as a functional molecule.
Potential research avenues include:
Development of Molecular Probes: The quinoline core is known to be fluorescent. By attaching specific recognition moieties (e.g., through the 4-amino group), derivatives of this compound could be developed as fluorescent probes for detecting metal ions, anions, or biologically relevant molecules.
Materials for Organic Electronics: The extended π-system of the quinoline ring suggests potential applications in organic electronics. Research could focus on synthesizing oligomers or polymers incorporating this unit to investigate their properties as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Catalysis: The nitrogen atom in the quinoline ring and the 4-amino group can act as ligands for metal centers. Novel catalysts could be designed by coordinating transition metals to derivatives of this scaffold, exploring their efficacy in various organic transformations.
Antimicrobial and Anticancer Research: Building on the known biological activities of quinolones, academic research can explore the potential of novel derivatives as antimicrobial or anticancer agents. rsc.orgnih.gov For instance, functionalization at the 3- and 4-positions could modulate interactions with biological targets like DNA gyrase or protein kinases.
Q & A
Basic: What synthetic routes are validated for 3-Bromo-6-ethylquinolin-4-amine, and how are intermediates characterized?
Methodological Answer:
A common approach involves halogenation and amination steps. For example, SnCl₂-mediated reduction of nitro intermediates in ethanol/acetic acid (1:2 v/v) under reflux (3 hours) yields amine derivatives . Key intermediates (e.g., brominated quinoline precursors) are characterized via NMR and HRMS. For instance, NMR peaks at δ 8.15–8.48 ppm confirm aromatic protons adjacent to bromine, while HRMS (m/z: [M+H]) validates molecular weight .
Basic: How is this compound purified, and what solvents are optimal?
Methodological Answer:
Post-synthesis purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization. Ethanol or methanol is preferred for recrystallization due to the compound’s moderate solubility (e.g., ~10 mM in DMSO). Storage at 2–8°C under inert atmosphere prevents bromine degradation .
Basic: What spectroscopic techniques confirm the structural integrity of this compound?
Methodological Answer:
- NMR : Aromatic protons near bromine (δ 8.0–9.1 ppm) and ethyl groups (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for CH₂) are diagnostic .
- HRMS : Exact mass matching (e.g., m/z 423.0511 for C₂₂H₁₇BrFN₂O) ensures purity >98% .
- FT-IR : N-H stretches (~3400 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) confirm functional groups.
Advanced: How can reaction yields be optimized for brominated quinoline derivatives?
Methodological Answer:
- Catalyst Screening : Pd-based catalysts (e.g., Pd(PPh₃)₄) enhance coupling reactions. For example, Suzuki-Miyaura coupling with aryl boronic acids improves yields by 15–20% .
- Temperature Control : Maintaining reflux at 80–90°C minimizes side reactions (e.g., debromination) .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in SNAr reactions .
Advanced: How to address contradictory spectral data (e.g., unexpected peaks in 1H^1 \text{H}1H NMR)?
Methodological Answer:
- Step 1 : Verify solvent purity (e.g., deuterated DMSO residual peaks at δ 2.5 ppm).
- Step 2 : Compare with computational predictions (DFT-based NMR simulations) to identify tautomers or rotamers.
- Step 3 : Perform 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY can distinguish ortho vs. para substituents on the quinoline ring .
Advanced: What strategies mitigate degradation of the bromo group during storage?
Methodological Answer:
- Inert Conditions : Store under argon or nitrogen to prevent oxidation.
- Light Protection : Amber vials reduce photolytic debromination, which is critical for compounds with λmax < 400 nm .
- Stabilizers : Add 1% w/w BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation .
Advanced: How to design a SAR study for this compound derivatives?
Methodological Answer:
- Core Modifications : Introduce substituents at C-2 (e.g., methyl, methoxy) to assess steric effects.
- Biological Assays : Pair synthetic analogs with kinase inhibition assays (e.g., p38 MAPK IC₅₀ measurements) .
- Data Analysis : Use multivariate regression to correlate logP values (calculated via HPLC) with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
